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The table below summarizes the half-maximal inhibitory concentration (ICso) values of Atiprimod from key

growth inhibition assays, which measure the drug concentration needed to reduce cell proliferation by 50%

[1].

CellLine/ Description | Genotype ICs0 (M) Key Findings

Sample P yp 50 (M y 9

FDCP-EpoR Mouse hematopoietic cells with ~ 0.42 pM More efficaciously inhibited than

JAK2V617F [1] mutant human JAK2 wild-type counterparts.

SET-2 [1] Human acute megakaryoblastic  0.53 pM High potency; inhibition linked to
leukemia cells with JAK2V617F apoptosis and reduced

phosphorylation of JAK2/STAT.

FDCP-EpoR Mouse hematopoietic cells with  0.69 pM Less sensitive to Atiprimod than the

JAK2WT [1] wild-type human JAK2 JAK2V617F mutant line.

CMK [1] Human acute megakaryocytic 0.79 pM Inhibited by Atiprimod, indicating
leukemia with mutated JAK3 the drug also targets JAK3-
(A572V) dependent pathways.

Primary PV Peripheral blood hematopoietic ~ Not Significant inhibition of proliferation

Progenitors progenitors from JAK2V617F- specified compared to normal progenitors

[1] positive Polycythemia Vera (see (p=0.001); decreased JAK2V617F
patients findings) allele burden in colonies.
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Detailed Experimental Protocols

To interpret the data accurately, it's important to understand the methodologies used in these experiments.

¢ Cell Lines and Culture Conditions: The studies used isogenic mouse FDCP-EpoR cell lines
transduced with either human JAK2WT or JAK2V617F [1]. This controlled model system allows for a
direct comparison of the mutation's effect. The human cell lines SET-2 (JAK2V617F-positive) and
CMK (JAK3 A572V-positive) were also used. All cell lines were maintained in RPMI 1640 medium
supplemented with fetal calf serum [1].

¢ Growth Inhibition Assay (MTS Assay): Cells were cultured in 96-well plates with varying
concentrations of Atiprimod for 72 hours [1]. Cell viability was then measured by adding a
tetrazolium compound (MTS), which is bio-reduced by metabolically active cells into a colored
formazan product. The absorbance of this product, measured at 595 nm, is directly proportional to the
number of living cells. The ICso values were calculated from these results [1].

¢ Analysis of Primary Patient Cells: Mononuclear cells were isolated from the peripheral blood of
patients with JAK2V617F-positive Polycythemia Vera (PV) and from healthy donors [1]. These cells
were cultured in vitro to expand erythroid progenitors (BFU-E and CFU-GM colonies) and exposed to
Atiprimod. The drug's effect was assessed by measuring the reduction in colony formation and the
decrease in the JAK2V617F allele burden within individual micro-aspirated colonies [1].

Mechanism of Action and Signaling Pathways

The experiments also investigated how Atiprimod exerts its effects, revealing its action on specific signaling

pathways.

The following diagram illustrates the proposed mechanism by which Atiprimed inhibits the constitutive

signaling driven by the JAK2V617F mutation, leading to reduced cell proliferation and induced apoptosis.
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JAK2V617F Signaling and Atiprimod Inhibition
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The experimental evidence for this mechanism includes [1]:

¢ Western Blot Analysis: Showed that Atiprimod inhibited the phosphorylation of JAK2, STATS3,
STAT5, and AKT in a dose- and time-dependent manner.

e Apoptosis Assays: Demonstrated that Atiprimod induced apoptosis through multiple markers,
including cleavage of PARP (a caspase substrate), increased caspase-3 activity, and loss of
mitochondrial membrane potential.

¢ Analysis of Apoptotic Regulators: Found that treatment led to increased turnover of the anti-
apoptotic protein XIAP and inhibition of the pro-survival protein BCL-2.
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Key Takeaways for Researchers

e« Demonstrated Specificity for JAK2V617F: The consistent pattern of lower ICso values in
JAK2V617F-positive cells, both murine and human, provides a strong basis for the drug's purported
mechanism and target.

e Multi-Kinase Inhibitor Profile: The data indicates that while Atiprimod shows a preference for
JAK2V617F, it is not exclusive to it, as it also inhibits JAK3 and wild-type JAK2, albeit with lower
potency.

e Strong Preclinical Rationale: The combined evidence from cell line models and primary patient cells
creates a compelling case for the further clinical investigation of Atiprimod in JAK2-driven MPNs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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